

An In-depth Technical Guide to the Synthesis of Propargyl-PEG2-CH2COOH

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Compound of Interest		
Compound Name:	Propargyl-PEG2-CH2COOH	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic route for **Propargyl-PEG2-CH2COOH**, a bifunctional linker molecule increasingly utilized in the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This document outlines the core chemical principles, detailed experimental protocols, and expected characterization data.

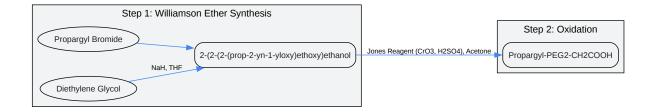
Introduction

Propargyl-PEG2-CH2COOH, with the systematic name 2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)acetic acid, is a valuable heterobifunctional linker. It incorporates a terminal alkyne (propargyl group) for use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," and a carboxylic acid for standard amide bond formation. The diethylene glycol (PEG2) spacer enhances solubility and provides appropriate spatial orientation for conjugated moieties. This guide details a two-step synthesis involving a Williamson ether synthesis followed by an oxidation reaction.

Proposed Synthetic Pathway

The synthesis of **Propargyl-PEG2-CH2COOH** can be efficiently achieved in two sequential steps starting from commercially available reagents. The first step involves the formation of an ether linkage between propargyl bromide and diethylene glycol. The resulting intermediate alcohol is then oxidized to the desired carboxylic acid.





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Caption: Proposed two-step synthesis of Propargyl-PEG2-CH2COOH.

Physicochemical Properties

A summary of the key physicochemical properties of the final product is provided in the table below.

Property	Value	Source(s)
Chemical Name	2-(2-(2-(prop-2-yn-1- yloxy)ethoxy)ethoxy)acetic acid	[1]
CAS Number	944561-46-0	[1]
Molecular Formula	C9H14O5	[1]
Molecular Weight	202.21 g/mol	[1]
Appearance	Colorless to light yellow liquid	[2]
Purity (Typical)	≥95.0%	[2]
Storage Conditions	4°C, stored under nitrogen	[2]

Experimental Protocols

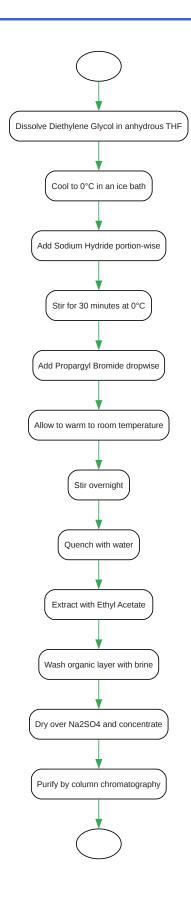


The following sections provide detailed methodologies for the synthesis and purification of **Propargyl-PEG2-CH2COOH**.

Step 1: Synthesis of 2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethanol)

This step employs the Williamson ether synthesis to couple propargyl bromide with diethylene glycol.





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Caption: Experimental workflow for the synthesis of the intermediate alcohol.



Materials:

Reagent	Molar Mass (g/mol)	Quantity (molar eq.)
Diethylene Glycol	106.12	5.0
Sodium Hydride (60% in oil)	24.00	1.1
Propargyl Bromide (80% in toluene)	118.96	1.0
Anhydrous Tetrahydrofuran (THF)	-	-
Deionized Water	-	-
Ethyl Acetate	-	-
Brine	-	-
Anhydrous Sodium Sulfate	-	-
Silica Gel	-	-

Procedure:

- To a solution of diethylene glycol (5.0 eq.) in anhydrous tetrahydrofuran (THF), sodium hydride (1.1 eq., 60% dispersion in mineral oil) is added portion-wise at 0 °C under a nitrogen atmosphere.
- The resulting mixture is stirred at 0 °C for 30 minutes.
- A solution of propargyl bromide (1.0 eq., 80% w/w in toluene) is then added dropwise to the reaction mixture at 0 °C.
- The reaction is allowed to warm to room temperature and stirred overnight.
- Upon completion, the reaction is carefully quenched with deionized water.
- The aqueous layer is extracted with ethyl acetate.



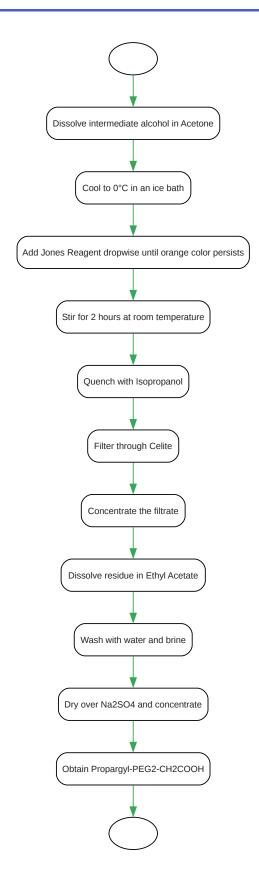
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel to yield 2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethanol) as a colorless oil.

Expected Yield: ~70-80%

Step 2: Synthesis of Propargyl-PEG2-CH2COOH

The terminal alcohol of the intermediate is oxidized to a carboxylic acid using Jones reagent.





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Caption: Experimental workflow for the oxidation to the final product.



Materials:

Reagent	Molar Mass (g/mol)	Quantity (molar eq.)
2-(2-(2-(prop-2-yn-1- yloxy)ethoxy)ethanol)	188.22	1.0
Jones Reagent (prepared in situ)	-	Excess
Chromium Trioxide (CrO3)	99.99	-
Concentrated Sulfuric Acid (H2SO4)	98.08	-
Acetone	-	-
Isopropanol	-	-
Celite	-	-
Ethyl Acetate	-	-
Deionized Water	-	-
Brine	-	-
Anhydrous Sodium Sulfate	-	-

Procedure:

- The intermediate alcohol (1.0 eq.) is dissolved in acetone and cooled to 0 °C in an ice bath.
- Jones reagent (prepared by dissolving CrO3 in concentrated H2SO4 and water) is added dropwise to the solution with vigorous stirring. The addition is continued until a persistent orange color is observed.
- The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.
- The excess oxidant is quenched by the addition of isopropanol until the solution turns green.



- The mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.
- The residue is dissolved in ethyl acetate and washed with deionized water and brine.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford **Propargyl-PEG2-CH2COOH**.

Expected Yield: ~85-95%

Characterization Data

The structure and purity of the synthesized **Propargyl-PEG2-CH2COOH** should be confirmed by spectroscopic methods.

Table of Expected ¹H NMR Data (CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~10-12	br s	1H	-COOH
4.21	S	2H	-O-CH ₂ -COOH
4.19	d	2H	-O-CH2-C≡CH
3.75-3.65	m	8H	-O-CH ₂ -CH ₂ -O-CH ₂ - CH ₂ -O-
2.45	t	1H	-C≡CH

Table of Expected ¹³C NMR Data (CDCl₃, 101 MHz):



Chemical Shift (δ, ppm)	Assignment
~174	СООН
79.7	-C≡CH
74.9	-C≡CH
71.2, 70.8, 70.5, 70.3	-O-CH ₂ -CH ₂ -O-CH ₂ -CH ₂ -O-
69.1	-O-CH ₂ -COOH
58.6	-O-CH₂-C≡CH

Conclusion

The described two-step synthesis provides a reliable and efficient method for the preparation of **Propargyl-PEG2-CH2COOH**. The use of standard organic reactions and readily available starting materials makes this protocol accessible for most chemistry laboratories. The final product is a versatile linker that can be employed in a wide array of bioconjugation and drug development applications, particularly in the construction of PROTACs and other complex molecular architectures. Careful execution of the experimental procedures and purification steps is crucial to obtain the desired product in high purity.

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